molecular formula C7H7NO2 B160891 3-Hydroxybenzaldehyde oxime CAS No. 139336-66-6

3-Hydroxybenzaldehyde oxime

Cat. No.: B160891
CAS No.: 139336-66-6
M. Wt: 137.14 g/mol
InChI Key: IIEZCGOWIADGFY-VMPITWQZSA-N
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Description

3-Hydroxybenzaldehyde oxime is an organic compound derived from 3-hydroxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure

Biochemical Analysis

Biochemical Properties

3-Hydroxybenzaldehyde Oxime is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans . The nature of these interactions is complex and can influence various biochemical reactions.

Cellular Effects

This compound has been found to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it forms an oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly and practical method. The general reaction is as follows:

3-Hydroxybenzaldehyde+Hydroxylamine Hydrochloride3-Hydroxybenzaldehyde Oxime+Water+Hydrochloric Acid\text{3-Hydroxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 3-Hydroxybenzaldehyde+Hydroxylamine Hydrochloride→3-Hydroxybenzaldehyde Oxime+Water+Hydrochloric Acid

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but may involve optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to achieve maximum efficiency under catalyst-free conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Hydroxybenzaldehyde oxime has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Salicylaldehyde oxime: Similar structure but with the hydroxyl group at the ortho position.

    4-Hydroxybenzaldehyde oxime: Hydroxyl group at the para position.

    2-Hydroxybenzaldehyde oxime: Hydroxyl group at the ortho position.

Uniqueness

3-Hydroxybenzaldehyde oxime is unique due to the position of the hydroxyl group at the meta position, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEZCGOWIADGFY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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